2-chloro-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine typically involves the reaction of 2-chloropyridine with a thioamide under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amino derivatives, thio derivatives
Scientific Research Applications
2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is a precursor for the development of pharmaceutical agents, particularly those targeting cardiovascular diseases.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Ticlopidine: Another thienopyridine derivative used as an antiplatelet agent.
Clopidogrel: A widely used antiplatelet drug that shares structural similarities with 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine.
Prasugrel: A more potent antiplatelet agent within the same chemical family.
Uniqueness
2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
123279-77-6 |
---|---|
Molecular Formula |
C8H10ClNS |
Molecular Weight |
187.69 g/mol |
IUPAC Name |
2-chloro-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H10ClNS/c1-10-3-2-6-4-8(9)11-7(6)5-10/h4H,2-3,5H2,1H3 |
InChI Key |
LODRKBZVDBEJPB-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC(=C2)Cl |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2)Cl |
Synonyms |
Thieno[2,3-c]pyridine, 2-chloro-4,5,6,7-tetrahydro-6-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.